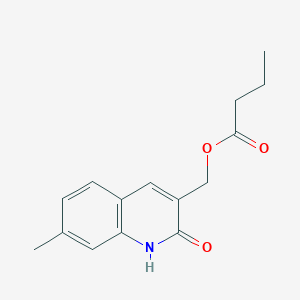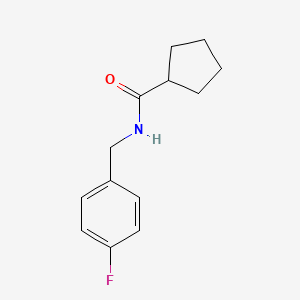
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as nitrofurazone and has been used as an antibacterial agent in the medical field.
Mécanisme D'action
The mechanism of action of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed to act by inhibiting bacterial growth through the disruption of bacterial DNA synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In the medical field, it has been used to treat skin infections caused by bacteria. In addition, it has been shown to have potential anticancer properties by inducing apoptosis in cancer cells. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield. In addition, it has been extensively studied and its properties are well understood. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. In addition, its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield.
Orientations Futures
There are several future directions for the study of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new synthesis methods to increase the yield of the product. In addition, further research can be conducted on its potential use as an anticancer agent. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions, with the aim of increasing its fluorescence quantum yield. Finally, research can be conducted on the development of new derivatives of this compound with improved properties for various scientific applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method has been optimized to increase the yield of the product. It has been used as an antibacterial agent in the medical field and has potential anticancer properties. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. Its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield. Further research can be conducted on the development of new derivatives with improved properties for various scientific applications.
Méthodes De Synthèse
The synthesis of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be achieved by the reaction of 2-furylcarbonyl chloride and 4-nitroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This synthesis method has been extensively studied and optimized to increase the yield of the product.
Applications De Recherche Scientifique
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the medical field, it has been used as an antibacterial agent to treat skin infections. In addition, it has been studied for its potential anticancer properties. Research has also been conducted on its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-(furan-2-yl)-2-(4-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-8-11(12-2-1-7-20-12)15-14(21-13)9-3-5-10(6-4-9)16(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNABAUEYIBOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)




![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)


![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)